molecular formula C21H16ClN5O2S2 B2840167 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-38-4

3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2840167
CAS RN: 892738-38-4
M. Wt: 469.96
InChI Key: HLSFZBLVMMPNQL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Design

Compounds like "3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" are often the subject of medicinal chemistry research focusing on the design and synthesis of molecules with potential therapeutic effects. The complexity and specificity of their structure suggest potential for high affinity and selectivity toward biological targets. Researchers would explore its molecular design, seeking to understand the interactions between the compound and target proteins or enzymes, potentially leading to the development of new drugs or diagnostic agents.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of complex molecules is critical for evaluating their potential as therapeutic agents. Studies similar to those on ticagrelor highlight the importance of identifying major active metabolites and understanding the pharmacokinetics profile of such compounds (Teng et al., 2010). Researchers would investigate how "this compound" is metabolized in the body to predict its safety and efficacy as a drug.

Toxicological Studies

The safety profile of new compounds is assessed through toxicological studies. Investigations similar to those conducted on various chemicals and drugs provide insights into potential toxic effects and help determine safe dosage ranges. Studies examining the toxicologic impact of substances like 2,4-D, MCPP, and chlorpyrifos could serve as a model for assessing the toxicity of new compounds, ensuring they are safe for further development and eventual human use (Osterloh et al., 1983).

Potential Therapeutic Applications

The unique structural features of such compounds may indicate potential therapeutic applications in treating various diseases. By exploring the biological activity and target specificity, researchers could uncover new therapeutic uses, ranging from cancer treatment to managing neurological disorders. The exploration of therapeutic moiety in compounds, as demonstrated in studies on sulphalazine, highlights the potential for discovering the active components responsible for therapeutic effects (Khan et al., 1977).

properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-3-6-15(11-13(12)2)23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-7-4-14(22)5-8-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSFZBLVMMPNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.